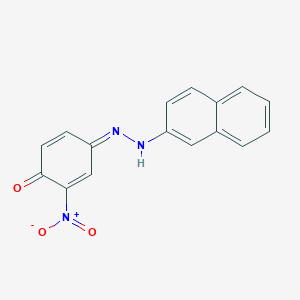
(4Z)-4-(naphthalen-2-ylhydrazinylidene)-2-nitrocyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-(naphthalen-2-ylhydrazinylidene)-2-nitrocyclohexa-2,5-dien-1-one is a chemical compound with potential applications in scientific research. This compound is also known as Naphthyl Hydrazone and has been synthesized and studied for its various properties.
Wirkmechanismus
The mechanism of action of (4Z)-4-(naphthalen-2-ylhydrazinylidene)-2-nitrocyclohexa-2,5-dien-1-one is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with DNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4Z)-4-(naphthalen-2-ylhydrazinylidene)-2-nitrocyclohexa-2,5-dien-1-one are still being studied. However, it has been shown to have cytotoxic effects on cancer cells, as well as antibacterial and antifungal effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4Z)-4-(naphthalen-2-ylhydrazinylidene)-2-nitrocyclohexa-2,5-dien-1-one in lab experiments is its potential as an anticancer, antibacterial, and antifungal agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in research.
Zukünftige Richtungen
There are several future directions for research on (4Z)-4-(naphthalen-2-ylhydrazinylidene)-2-nitrocyclohexa-2,5-dien-1-one. One direction is to further investigate its potential as an anticancer agent and to optimize its use in cancer treatment. Another direction is to study its potential as an antibacterial and antifungal agent and to explore its use in the development of new antibiotics and antifungal drugs. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in scientific research.
Synthesemethoden
The synthesis of (4Z)-4-(naphthalen-2-ylhydrazinylidene)-2-nitrocyclohexa-2,5-dien-1-one can be achieved through the reaction of 2-nitrobenzaldehyde and 2-naphthalenylhydrazine in the presence of a base. The product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
The (4Z)-4-(naphthalen-2-ylhydrazinylidene)-2-nitrocyclohexa-2,5-dien-1-one compound has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as it has shown cytotoxic activity against various cancer cell lines. Additionally, it has also been studied for its potential as an antibacterial and antifungal agent.
Eigenschaften
Molekularformel |
C16H11N3O3 |
|---|---|
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
(4Z)-4-(naphthalen-2-ylhydrazinylidene)-2-nitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H11N3O3/c20-16-8-7-14(10-15(16)19(21)22)18-17-13-6-5-11-3-1-2-4-12(11)9-13/h1-10,17H/b18-14- |
InChI-Schlüssel |
TZRWOJMBDNDQNN-JXAWBTAJSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)N/N=C\3/C=CC(=O)C(=C3)[N+](=O)[O-] |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NN=C3C=CC(=O)C(=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NN=C3C=CC(=O)C(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282907.png)
![2-bromo-N-{4-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282910.png)
![2-bromo-N-{4-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282912.png)
![2-bromo-N-{4-[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282913.png)
![N-(2-{[2-({5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282917.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282919.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282920.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282922.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide](/img/structure/B282924.png)
![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B282926.png)
![N-{4-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-chlorobenzamide](/img/structure/B282927.png)
![2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282928.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282929.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282930.png)